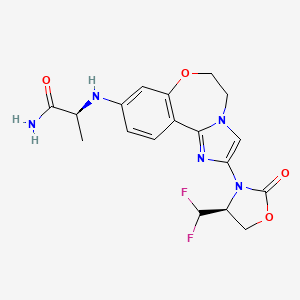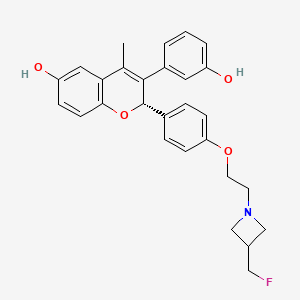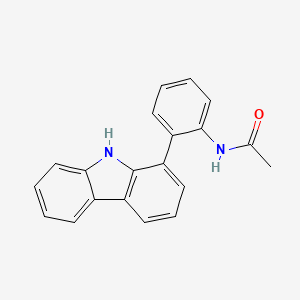
GNE-3511
Übersicht
Beschreibung
GNE-3511 is a selective and highly potent inhibitor of dual leucine zipper kinase (DLK), also known as MAP3K12 (Ki = 500 pM). It also inhibits phosphorylated JNK (IC50 = 30 nM) and is highly selective for DLK over other MAP kinases (IC50 > 5,000 nM for MKK4 and MKK7), JNKs (IC50s = 129, 514, and 364 nM for JNK1, JNK2, and JNK3, respectively), and mixed-lineage kinases (MLKs; IC50s = 68, 767, and 602 nM for MLK1, MLK2, and MLK3, respectively). This compound protects primary neurons in an in vitro axon degeneration assay (IC50 = 107 nM). In an MPTP mouse model of Parkinson’s disease, a high dose of this compound (75 mg/kg) completely suppresses phosphorylated c-Jun (p-c-Jun) expression, while a low dose (37.5 mg/kg) moderately reduces its expression.
This compound is a potent and selective dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. This compound displays concentration-dependent protection of neurons from degeneration in vitro and demonstrated dose-dependent activity in two different animal models of disease. This compound displays protection of primary neurons in an in vitro axon degeneration assay as well as activity in the mouse models of glaucoma/optic neuropathy (optic nerve crush) and Parkinson’s disease (MPTP) after oral dosing.
Wissenschaftliche Forschungsanwendungen
Hemmung der DLK
GNE-3511 ist ein hochpotenter und selektiver Inhibitor der dualen Leucin-Zipper-Kinase (DLK), auch bekannt als MAP3K12 {svg_1}. DLK ist eine Proteinkinase, die eine entscheidende Rolle bei der neuronalen Entwicklung und Funktion spielt {svg_2}.
Neuroprotektion
Es wurde gezeigt, dass this compound Neuronen in einem in-vitro-Axondegenerationsassay schützt {svg_3}. Dies deutet darauf hin, dass es möglicherweise zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden könnte, indem es den Zelltod und die Axondegeneration von Neuronen verhindert {svg_4}.
Parkinson-Krankheit
Es wurde gezeigt, dass this compound im 1-Methyl-4-phenyl-1,2,3,6-Tetrahydropyridin (MPTP)-Modell der Parkinson-Krankheit Schutz bietet {svg_5}. Es reduziert die Spiegel von phosphoryliertem c-Jun in der Netzhaut, einem Marker, der häufig mit Neurodegeneration assoziiert ist {svg_6}.
Epilepsie
Eine Studie hat gezeigt, dass this compound eine positive Wirkung auf die Epileptogenese sowie kognitive und Verhaltensänderungen in einem Modell der Temporallappenepilepsie bei Mäusen haben kann {svg_7}. Es wurde festgestellt, dass es spontane wiederkehrende Anfälle verhindert und eine neuroprotektive Wirkung im Hippocampus zeigt {svg_8}.
Kognitive und Verhaltensdefizite
In der gleichen Studie wurde festgestellt, dass this compound kognitive und Verhaltensdefizite aufgrund von Pilocarpin-induziertem Status epilepticus verhindert {svg_9}. Dies deutet darauf hin, dass es möglicherweise zur Behandlung kognitiver und Verhaltensstörungen im Zusammenhang mit Epilepsie eingesetzt werden könnte {svg_10}.
Angst und motorische Aktivität
Es wurde festgestellt, dass this compound Angst und motorische Aktivität bei Mäusen reduziert {svg_11}. Dies deutet darauf hin, dass es möglicherweise zur Behandlung von Angststörungen und Hyperaktivitätsstörungen eingesetzt werden könnte {svg_12}.
Wirkmechanismus
Target of Action
GNE-3511 is a potent and selective inhibitor of dual leucine zipper kinase (DLK, also known as MAP3K12) . DLK is a key molecule in the pathophysiology of neurodegenerative diseases, playing a significant role in neuron death and axon degeneration .
Mode of Action
this compound inhibits the phosphorylation of downstream JNK with an IC50 of 30nM . This inhibition is effective in both in vitro and in vivo models of neuronal degeneration . It also exhibits high selectivity for DLK over other MAP kinases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DLK/JNK pathway . By inhibiting DLK, this compound suppresses the activation of this pathway, which is known to cause neuron death and axon degeneration through apoptotic pathways .
Pharmacokinetics
this compound is orally bioavailable and can cross the blood-brain barrier . It exhibits moderate in vivo plasma clearances, moderate volumes of distribution, and short half-lives . These properties contribute to its ability to access neuronal tissue and exert its therapeutic effects .
Result of Action
The inhibition of DLK by this compound leads to neuroprotective effects, preventing neuronal loss and cognitive and behavioral deficits . In a mouse model of Parkinson’s disease, this compound was found to reduce levels of phosphorylated c-Jun, a marker of neuronal stress .
Action Environment
The action of this compound is influenced by the environment within the nervous system. Its ability to cross the blood-brain barrier allows it to access the neuronal tissue where it exerts its effects . The compound’s stability and efficacy may be influenced by factors such as the presence of other molecules, pH, and temperature within the nervous system.
Biochemische Analyse
Biochemical Properties
GNE-3511 acts as a highly potent and selective inhibitor of DLK . It exhibits an ideal balance of metabolic stability, potency, and efflux properties . It displays high selectivity over JNK (IC 50 = 129, 514, and 364 nM for JNK1, 2, and 3, respectively) and MLK (IC 50 = 67.8, 767, and 602 nM for MLK1, 2, and 3, respectively) . It does not affect the activities of MKK4 and MKK7 (IC 50 >5 µM) .
Cellular Effects
This compound has been found to have benefits in mouse models of Alzheimer’s and ALS . It suppresses CYP-induced nociceptive behavior by inhibiting DLK in mice . It also suppresses CYP-induced edema and hemorrhage in mouse bladder .
Molecular Mechanism
This compound acts as a highly potent and selective inhibitor of DLK . It inhibits phosphorylated JNK (IC 50 = 30 nM) and is highly selective for DLK over other MAP kinases . It also inhibits p-JNK and DRG with IC 50 values of 30 nM and 107 nM, respectively .
Temporal Effects in Laboratory Settings
In the temporal lobe epilepsy model induced by pilocarpine, both doses of this compound prevented the spontaneous recurrent seizures in a dose-dependent manner . Histological examination of the hippocampus revealed a neuroprotective effect of both doses of treatment .
Dosage Effects in Animal Models
Administration of this compound in food for 5 weeks delayed neuromuscular junction denervation by 10% compared with vehicle-treated mice .
Metabolic Pathways
It is known that this compound inhibits DLK, which is involved in the JNK signaling pathway .
Transport and Distribution
This compound is orally bioavailable and can cross the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues.
Subcellular Localization
It is known that this compound is a potent and selective inhibitor of DLK , which is a protein kinase that is localized in the cytoplasm and can translocate to the nucleus upon activation .
Eigenschaften
IUPAC Name |
2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIAUKMKYHHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)





![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)


